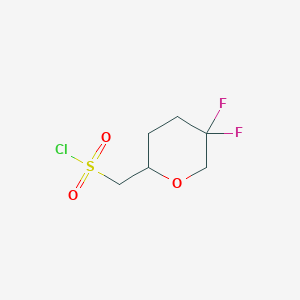![molecular formula C20H20N4O5S2 B2989282 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone CAS No. 930021-88-8](/img/structure/B2989282.png)
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone is a complex organic compound characterized by the presence of multiple functional groups, including a furan ring, an oxadiazole ring, and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone typically involves a multi-step process:
Formation of 5-(furan-2-yl)-1,3,4-oxadiazole: : This can be achieved through the cyclization of hydrazide derivatives with furan-2-carboxylic acid.
Sulfanyl Substitution: : Introduction of the sulfanyl group usually involves thiolation using reagents like thiourea.
Piperazine Moiety Attachment: : The piperazine component can be introduced through nucleophilic substitution reactions, often using halogenated intermediates.
Final Coupling: : The ethanone group and the sulfonyl groups are introduced in the final steps, typically through acylation and sulfonation reactions.
Industrial Production Methods
On an industrial scale, the synthesis involves optimizing the reaction conditions to ensure high yield and purity, often leveraging flow chemistry techniques to control reaction kinetics and reduce side-product formation. Catalysts and optimized solvent systems are employed to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at various sites, particularly the sulfanyl and furan groups.
Reduction: : Reduction reactions can target the oxadiazole ring and the sulfonyl group, often using hydride donors.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and phenylethenyl moieties.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂
Reduction: : LiAlH₄, NaBH₄
Substitution: : Halogenated reagents, organolithium compounds
Major Products
The major products formed depend on the reaction conditions and the specific reagents used. For instance, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysts: : Utilized in developing novel catalysts due to its unique functional groups.
Synthetic Intermediates: : Acts as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: : Explored for potential pharmacological activities, including antimicrobial and anticancer properties.
Medicine
Therapeutic Agents: : Investigated for its efficacy in treating various diseases due to its unique mechanism of action.
Industry
Material Science: : Used in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The compound's mechanism of action involves interaction with specific molecular targets, often enzymes or receptors, leading to modulation of biological pathways. For instance, its antimicrobial activity is likely due to inhibition of key bacterial enzymes. The exact pathways depend on the specific application and the functional groups involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(furan-2-yl)-1,3,4-oxadiazole derivatives: : Share the oxadiazole core but differ in substituents.
Sulfonyl piperazine compounds: : Common in medicinal chemistry for their pharmacological properties.
Phenylethenyl derivatives: : Known for their activity in various chemical reactions.
Uniqueness
There's more to be said about any section; just give me the word and we can continue exploring.
Propriétés
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c25-18(15-30-20-22-21-19(29-20)17-7-4-13-28-17)23-9-11-24(12-10-23)31(26,27)14-8-16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAGHEMEBLXPBS-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)CSC2=NN=C(O2)C3=CC=CO3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2989199.png)
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2989202.png)
![5-chloro-1-methyl-N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2989203.png)
![ethyl 2-({1-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2989204.png)

![1,3-Dimethyl-6-(5-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-2,4-dione](/img/structure/B2989206.png)
![(Z)-3-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2989210.png)
![[2-[(4-Methoxyphenyl)methyl]azetidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2989211.png)

![Ethyl {[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}acetate](/img/structure/B2989215.png)




